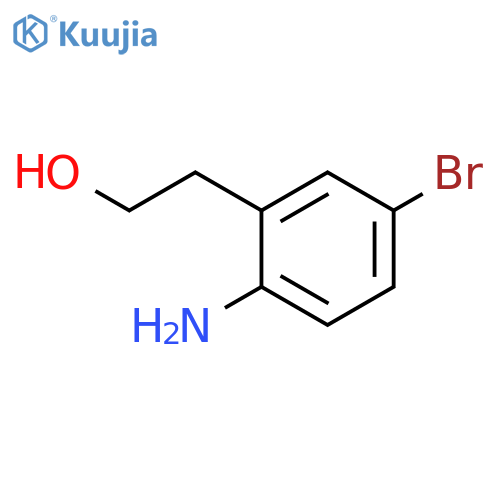

Cas no 402924-59-8 (2-(2-amino-5-bromophenyl)ethan-1-ol)

402924-59-8 structure

商品名:2-(2-amino-5-bromophenyl)ethan-1-ol

CAS番号:402924-59-8

MF:C8H10BrNO

メガワット:216.07510137558

CID:3968854

2-(2-amino-5-bromophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol, 2-amino-5-bromo-

- 2-(2-amino-5-bromophenyl)ethan-1-ol

-

2-(2-amino-5-bromophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45409399-5g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 5g |

$4659.0 | 2023-10-28 | |

| Enamine | BBV-45409399-5.0g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 5.0g |

$4659.0 | 2023-02-01 | |

| Enamine | BBV-45409399-2.5g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 2.5g |

$3678.0 | 2023-10-28 | |

| Enamine | BBV-45409399-1.0g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 1.0g |

$1774.0 | 2023-02-01 | |

| Enamine | BBV-45409399-10.0g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 10.0g |

$5859.0 | 2023-02-01 | |

| Enamine | BBV-45409399-10g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 10g |

$5859.0 | 2023-10-28 | |

| Enamine | BBV-45409399-1g |

2-(2-amino-5-bromophenyl)ethan-1-ol |

402924-59-8 | 95% | 1g |

$1774.0 | 2023-10-28 |

2-(2-amino-5-bromophenyl)ethan-1-ol 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

402924-59-8 (2-(2-amino-5-bromophenyl)ethan-1-ol) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 61549-49-3(9-Decenenitrile)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量